2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid

Solubility Physicochemical properties Formulation enablement

2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid (CAS 1707566-75-3, C₁₂H₁₁N₃O₃, MW 245.23 g/mol) is a heterocyclic building block belonging to the 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one class. It features a fused tricyclic imidazoquinazoline core bearing a synthetically versatile N-6 acetic acid side chain, which distinguishes it from the unsubstituted parent scaffold 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CAS 38767-52-1, C₁₀H₉N₃O, MW 187.20).

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
Cat. No. B11866709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1CN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)O
InChIInChI=1S/C12H11N3O3/c16-10(17)7-15-9-4-2-1-3-8(9)11-13-5-6-14(11)12(15)18/h1-4H,5-7H2,(H,16,17)
InChIKeyGTEIRDAHGUDTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic Acid: A Functionalized Imidazoquinazoline Scaffold for Targeted Library Synthesis and Pharmacophore Exploration


2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid (CAS 1707566-75-3, C₁₂H₁₁N₃O₃, MW 245.23 g/mol) is a heterocyclic building block belonging to the 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one class . It features a fused tricyclic imidazoquinazoline core bearing a synthetically versatile N-6 acetic acid side chain, which distinguishes it from the unsubstituted parent scaffold 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CAS 38767-52-1, C₁₀H₉N₃O, MW 187.20) . This compound is supplied as a research-grade intermediate (95–98% purity) by multiple vendors for non-human investigational use . The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold has been validated across multiple therapeutic target classes, including α₁-adrenoceptors, phosphoinositide 3-kinases (PI3K), and α-glucosidase, making N-6-functionalized derivatives strategically relevant for early-stage medicinal chemistry programs [1][2][3].

Why 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic Acid Cannot Be Replaced by Unsubstituted Core Scaffolds or Regioisomeric Analogs


Generic substitution of this N-6 acetic acid derivative with the unsubstituted parent scaffold (CAS 38767-52-1), C-2 carboxylic acid regioisomers (e.g., 3-methyl-5-oxo-5,6-dihydroimidazo[1,2-c]quinazoline-2-carboxylic acid), or biologically optimized but structurally divergent analogs (e.g., 2-PMDQ or Copanlisib) fails on two fronts. First, the N-6 acetic acid moiety provides a geometrically distinct exit vector from the tricyclic core, enabling productive interactions with binding-site carboxylate recognition motifs that are inaccessible to the parent scaffold or C-2-substituted regioisomers [1]. Second, the free carboxylic acid serves as a direct synthetic handle for amide coupling, esterification, or bioconjugation without requiring pre-functionalization of the heterocyclic core—a capability absent in the unsubstituted 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one and in elaborated antagonists such as 2-PMDQ, where the phenylpiperazinylmethyl group occupies the position orthologous to the N-6 domain . These structural and synthetic distinctions are quantified in the evidence items that follow.

Quantitative Differentiation Evidence for 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic Acid Versus Closest Structural Analogs


Evidence 1: N-6 Acetic Acid Substituent Confers Measurable Aqueous Solubility—A Key Differentiator from the Hydrophobic Parent Scaffold and Copanlisib Free Base

The target compound exhibits aqueous solubility of approximately 0.2% w/v (2 mg/mL) at 20°C, as reported by commercial supplier data [1]. In contrast, the unsubstituted parent scaffold 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CAS 38767-52-1) is described as insoluble or only sparingly soluble in water, consistent with its lower molecular polarity (C₁₀H₉N₃O, MW 187.20, lacks the hydrophilic carboxyl group) . Furthermore, Copanlisib free base (BAY 80-6946), a clinical-stage PI3K inhibitor built on the identical imidazoquinazoline core, is reported as insoluble in water (<0.002 mg/mL), requiring salt formation (dihydrochloride) to achieve 20 mg/mL injectable solubility . The N-6 acetic acid group thus provides a 1,000-fold solubility advantage over the Copanlisib free base, enabling direct aqueous formulation for biochemical screening without salt screening or co-solvent optimization.

Solubility Physicochemical properties Formulation enablement

Evidence 2: The Imidazoquinazoline Core Scaffold Is Validated Across α₁-Adrenoceptor, PI3K, and α-Glucosidase Target Classes with Nanomolar-to-Micromolar Potency—Structural Differentiation Dictates Target Selectivity

The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold—which the target compound carries in its unelaborated core form—has been validated in three mechanistically distinct target classes. (a) α₁-Adrenoceptor antagonism: 2-PMDQ (a 2-substituted phenylpiperazinylmethyl derivative) exhibits Ki = 1 nM for α₁-AR with 962-fold selectivity over α₂-AR (Ki = 962 nM) . (b) PI3K inhibition: the unsubstituted lead compound '1' (2,3-dihydroimidazo[1,2-c]quinazoline core without N-6 substitution) showed p110γ IC₅₀ = 810 nM and p110β IC₅₀ = 4,000 nM, establishing intrinsic kinase inhibitory potential of the scaffold [1]. (c) α-Glucosidase inhibition: substituted imidazo[1,2-c]quinazolines achieved IC₅₀ values from 12.44 ± 0.38 μM (compound 11j, 60.3-fold more potent than acarbose at 750.0 ± 1.5 μM) to 308.33 ± 0.06 μM [2]. The target compound, bearing an N-6 acetic acid side chain, retains the core scaffold while offering a distinct substitution vector not represented in any of these three validated series—providing a novel starting point for structure-activity relationship exploration.

Target class polypharmacology Scaffold validation Kinase inhibition

Evidence 3: Regioisomeric Differentiation—N-6 Acetic Acid Versus C-2 Carboxylic Acid Analogs Dictates Hydrogen-Bonding Geometry and Synthetic Tractability

The target compound places the acetic acid moiety at the N-6 position of the imidazoquinazoline core, whereas commercially available regioisomers such as 3-methyl-5-oxo-5,6-dihydroimidazo[1,2-c]quinazoline-2-carboxylic acid (CAS 53263-58-4) place the carboxylic acid at the C-2 position of the imidazole ring . This positional difference produces two distinct consequences for procurement decisions. First, the N-6 acetic acid projects the carboxylate approximately 2.5–3.0 Å further from the tricyclic plane than the C-2 carboxylic acid, altering the hydrogen-bond donor/acceptor geometry and steric footprint at the binding interface—a critical consideration when the targeted binding pocket contains a carboxylate-recognition motif at a specific depth. Second, the N-6 substituent is installed via alkylation of the 5-oxo-2,3-dihydroimidazo[1,2-c]quinazoline precursor, whereas C-2 carboxylic acid analogs require distinct cyclization strategies, resulting in different impurity profiles and synthetic accessibility . No published head-to-head biological comparison exists between these regioisomers, making this an area of active differentiation opportunity for procurement-driven research programs.

Regioisomer comparison Synthetic chemistry Molecular recognition

Evidence 4: The N-6 Acetic Acid Group Provides a Direct Conjugation Handle Absent in the Parent Scaffold—Enabling One-Step Amide Library Synthesis Without Core Pre-functionalization

The carboxylic acid functionality of the target compound permits direct amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt, or T3P), enabling one-step diversification into amide libraries without requiring prior functionalization of the heterocyclic core . This contrasts directly with the unsubstituted parent scaffold 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one (CAS 38767-52-1), which lacks any functional group suitable for direct conjugation and requires multi-step synthetic sequences (e.g., N-alkylation, thiourea formation, or electrophilic aromatic substitution) to install a reactive handle [1]. In an industrial medicinal chemistry context, this translates to an estimated 2–3 synthetic step reduction per library compound when using the N-6 acetic acid derivative as the diversification point, representing significant FTE and timeline savings in hit-to-lead campaigns. The carboxylic acid is also compatible with solid-phase synthesis strategies (e.g., Wang or Rink amide resins) for automated parallel chemistry workflows.

Parallel synthesis Amide coupling Library enumeration

Evidence 5: Multi-Vendor Purity Benchmarking—97–98% Purity Specifications Across Independent Suppliers Exceed Typical Screening Library Entry Criteria

The target compound is commercially available from multiple independent suppliers with verified purity specifications: AKSci offers 95% purity , CheMenu supplies at 97% purity , and MolCore provides NLT 98% purity under ISO-certified quality systems . This multi-vendor availability with documented purity >95% exceeds the typical minimum purity threshold of 90–95% for corporate screening compound collections and meets the ≥95% criterion recommended for published structure-activity relationship studies [1]. By comparison, certain regioisomeric or structural analogs (e.g., 3-methyl-5-oxo-5,6-dihydroimidazo[1,2-c]quinazoline-2-carboxylic acid) are available from only 1–2 specialty vendors with less thoroughly documented purity data. Multi-vendor sourcing reduces single-supplier dependency risk and enables competitive price benchmarking for bulk procurement.

Quality control Vendor comparison Procurement specification

Highest-Impact Procurement Scenarios for 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic Acid


Scenario 1: Amide Library Diversification for Lead Optimization Against Carboxylate-Recognizing Targets

Medicinal chemistry teams pursuing targets with conserved carboxylate-binding motifs (e.g., integrin αvβ3, aminopeptidase N, histone deacetylases, or angiotensin-converting enzyme) can utilize the N-6 acetic acid group for direct one-step amide coupling with diverse amine building blocks [1]. The 2–3 step synthetic advantage over the unsubstituted parent scaffold enables rapid parallel synthesis of 50–200 compound libraries for initial SAR exploration. The imidazoquinazoline core brings intrinsic target-class validation from three mechanistically distinct enzyme/receptor families (α₁-AR, PI3K, α-glucosidase), providing a privileged starting point with established drug-likeness [2][3].

Scenario 2: Aqueous-Compatible Biochemical Screening Without DMSO Vehicle Interference

The measured aqueous solubility of approximately 2 mg/mL (roughly 8 mM) at neutral pH enables direct compound dispensing into biochemical assay buffers without DMSO co-solvent [1]. This is particularly valuable for assays sensitive to DMSO (e.g., certain kinase assays, protein-protein interaction screens, or SPR-based biosensor measurements), where the >1,000-fold solubility advantage over Copanlisib free base eliminates the need for vehicle-matched control wells that can complicate dose-response curve fitting [2]. Researchers should note that solubility may vary with pH and ionic strength; confirmatory solubility testing in the specific assay buffer is recommended.

Scenario 3: Regioisomer-Controlled Fragment-Based Drug Discovery (FBDD) Screening

Fragment-based screening libraries benefit from compounds that present carboxylate pharmacophores at defined geometric vectors. The N-6 acetic acid derivative offers a carboxylate projection approximately 2.5–3.0 Å further from the tricyclic plane than the C-2 carboxylic acid regioisomer, enabling systematic exploration of carboxylate-binding site depth preferences [1]. Inclusion of both N-6 and C-2 regioisomers in a fragment library provides orthogonal vectors for 3D-focused fragment screening, increasing the probability of identifying fragment hits that optimally complement the target binding site topography [2].

Scenario 4: Scaffold-Hopping Starting Point for Next-Generation PI3K or α-Glucosidase Inhibitor Programs

The 2,3-dihydroimidazo[1,2-c]quinazoline scaffold has delivered the FDA-approved drug Copanlisib (Aliqopa®) for PI3K-driven malignancies and has produced α-glucosidase inhibitors with 60.3-fold greater potency than acarbose [1][2]. However, both programs explored substitution at the 2-, 3-, and 5-positions of the core, leaving the N-6 position largely unexplored. Procurement of the N-6 acetic acid derivative enables 'scaffold hopping'—retaining the validated core while exploring an unclaimed substitution vector, offering a credible path to composition-of-matter patent space distinct from existing Bayer (PI3K) and academic (α-glucosidase) intellectual property [3].

Quote Request

Request a Quote for 2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.